molecular formula C28H28O8 B1662871 Aglafoline CAS No. 143901-35-3

Aglafoline

Cat. No. B1662871
M. Wt: 492.5 g/mol
InChI Key: VFTGDXPPYSWBSO-GWNOIRNCSA-N
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Description

Aglafoline is a molecular compound with the formula C28H28O8 . It is a highly bioactive flavolignan derived from the Aglaia species .


Synthesis Analysis

Flavaglines, including Aglafoline, are formed by the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety, a typical chemical character of the genus Aglaia . Rocagloic acid is a biosynthetic precursor from which Aglafoline-type cyclopentabenzofurans can be derived .


Molecular Structure Analysis

Aglafoline’s molecular structure is characterized by different hydroxy, methoxy, and methylenedioxy groups of the aromatic rings. Important structural variation is created by different substitutions and stereochemistries of the central cyclopentane ring .


Chemical Reactions Analysis

The chemical reactions involved in the formation of Aglafoline are complex and involve multiple steps. The central role of cinnamic acid in the formation of the basic skeleton is crucial .

Scientific Research Applications

Aglafoline as a Platelet-Activating Factor Antagonist

Aglafoline, derived from Aglaia elliptifolia Merr, has been identified as a selective and concentration-dependent inhibitor of platelet aggregation and ATP release reaction induced by platelet-activating factor (PAF) in rabbit platelets. This effect was also observed in vivo, where aglafoline effectively antagonized PAF-induced hypotensive shock and bronchoconstriction in animal models, demonstrating its potential as a PAF antagonist both in vitro and in vivo (Ko et al., 1992).

Cytotoxicity and Antiplatelet Aggregation

Aglafoline has shown significant cytotoxicity against six cancer cell lines and completely blocked platelet aggregation caused by arachidonic acid and platelet-activating factor. These findings indicate a potential role for aglafoline in cancer treatment and as an antiplatelet agent (Wu et al., 1997).

Synthesis and Biological Activity

The synthesis of aglafoline derivatives has been explored, leading to the creation of novel compounds with insecticidal and repellent activities against certain pests. This research opens up possibilities for aglafoline and its derivatives in agricultural applications (Wang et al., 2014).

Potential in Colorectal Cancer Treatment

Aglafoline was identified as a potential inhibitor of the TNIK protein in Wnt signaling pathways, which are relevant to colorectal cancer. Molecular docking models suggest aglafoline's binding features make it a candidate for further exploration in this context (Rosita & Begum, 2020).

Safety And Hazards

Aglafoline should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

methyl (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O8/c1-32-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(30)35-4)25(29)27(28,31)24-20(34-3)14-19(33-2)15-21(24)36-28/h5-15,22-23,25,29,31H,1-4H3/t22-,23-,25-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTGDXPPYSWBSO-GWNOIRNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50932140
Record name Methyl 1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aglafoline

CAS RN

143901-35-3
Record name Methyl (1R,2R,3S,3aR,8bS)-2,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143901-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aglafoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143901353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
FN Ko, TS Wu, MJ Liou, TF Huang, CM Teng - European journal of …, 1992 - Elsevier
… The cAMP content of washed rabbit platelets was not affected by aglafoline. Rat femoral … This effect was completely blocked by aglafoline. This implies aglafoline is an effective PAF …
Number of citations: 42 www.sciencedirect.com
F Astelbauer, M Gruber, B Brem, H Greger, A Obwaller… - Acta tropica, 2012 - Elsevier
… ► The activity of aglafoline and rocaglamid is below that of artemisinin, but significantly … by aglafoline. ► With an IC 50 below 100 nM and an IC 99 of <10 μM rocaglamid and aglafoline …
Number of citations: 20 www.sciencedirect.com
H Greger - Phytochemistry Reviews, 2022 - Springer
… Regarding the central role of cinnamic acid in the formation of the basic skeleton, rocagloic acid represents a biosynthetic precursor from which aglafoline- and rocaglamide-type …
Number of citations: 12 link.springer.com
SS Ebada, N Lajkiewicz, JA Porco, M Li-Weber… - Progress in the …, 2011 - Springer
… Methyl rocaglate was also named aglafoline (62). Compounds with acetylated substituents at C-1 (21 and 22) were isolated from A. duperreana (56), and also from A. …
Number of citations: 103 link.springer.com
F Astelbauer, A Obwaller, A Raninger… - Vector-Borne and …, 2011 - liebertpub.com
… , yukocitrine, and methyldambullin were significantly lower compared to miltefosine and lower or equal compared to artesunate, whereas the ones of rocaglamide and aglafoline were …
Number of citations: 13 www.liebertpub.com
FN Ko, TS Wu, MJ Liou, CM Teng - European Journal of …, 1993 - ntur.lib.ntu.edu.tw
… 題名: PAF Coungiation in Vitro and in Vivo by Aglafoline from Aglaia Elliptifolia Merr. …
Number of citations: 0 ntur.lib.ntu.edu.tw
H Greger, T Pacher, B Brem, M Bacher, O Hofer - Phytochemistry, 2001 - Elsevier
… basiphylla was caused by the well known benzofuran flavaglines rocaglamide, desmethylrocaglamide and aglafoline. In contrast, A. gracilis contained four related pyrimidinone …
Number of citations: 128 www.sciencedirect.com
AA Salim, AD Pawlus, HB Chai, NR Farnsworth… - Bioorganic & medicinal …, 2007 - Elsevier
… mariannensis Merr.) carried out in our laboratories, it was discovered that this species is a good source of methyl rocaglate (aglafoline). Methyl rocaglate is the most frequently tested …
Number of citations: 52 www.sciencedirect.com
AS Rosita, TN Begum - Bioinformation, 2020 - ncbi.nlm.nih.gov
… We show data to support that a compound named aglafoline (methyl (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H cyclopenta [b] […
Number of citations: 5 www.ncbi.nlm.nih.gov
M Drinić, A Raninger, A Zraunig, F Astelbauer… - International Journal for …, 2019 - Elsevier
… active against both parasites, aglafoline did exhibit a significant activity against G. duodenalis in the quick tests (Table 2. B). With the remaining amount of aglafoline we were able to …
Number of citations: 13 www.sciencedirect.com

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